![molecular formula C16H11FN2O3S B2635001 N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfanylacetamide CAS No. 896344-05-1](/img/structure/B2635001.png)
N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfanylacetamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in cancer therapy. This compound was first synthesized by researchers at the University of Texas MD Anderson Cancer Center in 2016 and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
Anticonvulsant Properties
Research has highlighted the synthesis and evaluation of acetamide derivatives of phthalimide, including compounds structurally related to N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfanylacetamide, for their anticonvulsant properties. These compounds, tested in models of maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, demonstrated significant effectiveness, indicating their potential in developing new anticonvulsant therapies (Kamiński et al., 2011).
Antimicrobial Activity
Another area of research involves the preparation of derivatives of (dioxoisoindolin-2-yl)phenylacetic acid, which have shown promising antimicrobial activities. These findings suggest potential applications in combating microbial infections and developing new antimicrobial agents (Bedair et al., 2006).
Anti-Inflammatory and Analgesic Effects
Derivatives of N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfanylacetamide have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies indicate the compound's potential in developing treatments for inflammatory conditions and pain management (Nikalje et al., 2015).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANZWXYGBSOUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)F)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.